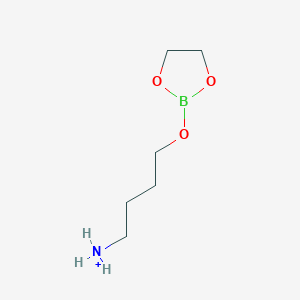
4-(1,3,2-Dioxaborolan-2-yloxy)butan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,2-Dioxaborolan-2-Yloxy)Butan-1-Aminium typically involves the reaction of 4-bromo-1-butanamine with 1,3,2-dioxaborolane in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,2-Dioxaborolan-2-Yloxy)Butan-1-Aminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3,2-Dioxaborolan-2-Yloxy)Butan-1-Aminium has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3,2-Dioxaborolan-2-Yloxy)Butan-1-Aminium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3,2-Dioxaborolan-2-Yloxy)Butylazanium
- 4-(1,3,2-Dioxaborolan-2-Yloxy)-1-Butanamine
Uniqueness
4-(1,3,2-Dioxaborolan-2-Yloxy)Butan-1-Aminium is unique due to its specific structural features, such as the presence of the dioxaborolane ring and the butan-1-aminium group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H15BNO3+ |
|---|---|
Molecular Weight |
160.00 g/mol |
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yloxy)butylazanium |
InChI |
InChI=1S/C6H14BNO3/c8-3-1-2-4-9-7-10-5-6-11-7/h1-6,8H2/p+1 |
InChI Key |
KTZDASPSWBAPAR-UHFFFAOYSA-O |
Canonical SMILES |
B1(OCCO1)OCCCC[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


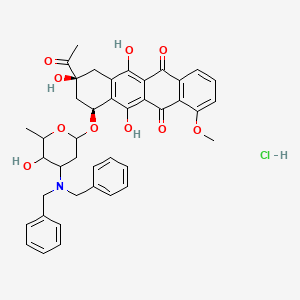
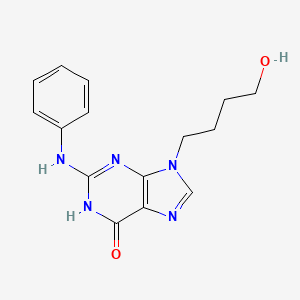
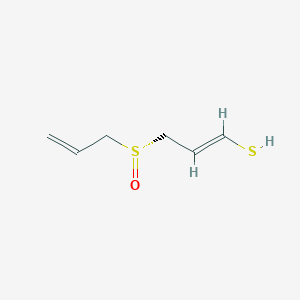
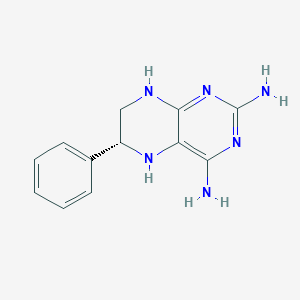
![4-[4-(1-Amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine](/img/structure/B10760546.png)
![4-(2,4-Dimethyl-1,3-thiazol-5-YL)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B10760557.png)
![6-[N-(1-Isopropyl-3,4-dihydro-7-isoquinolinyl)carbamyl]-2-naphthalenecarboxamidine](/img/structure/B10760559.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid](/img/structure/B10760568.png)
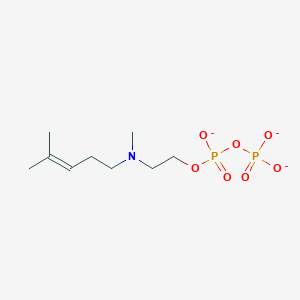
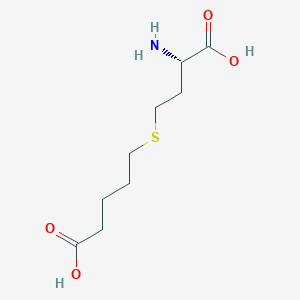
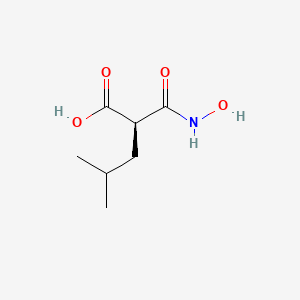
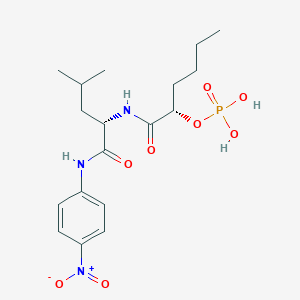
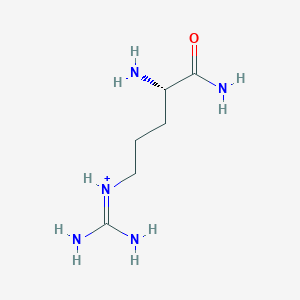
![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
